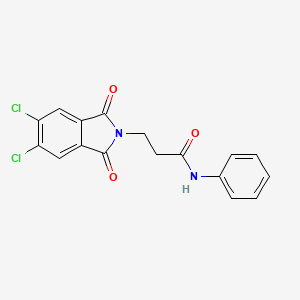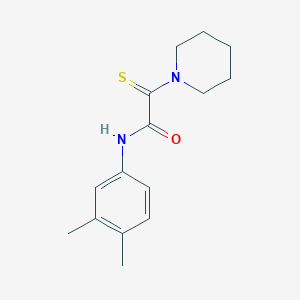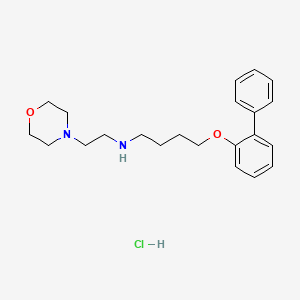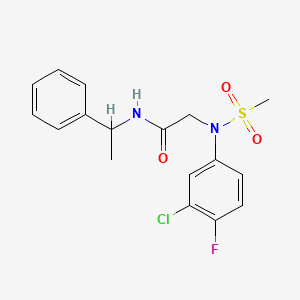![molecular formula C20H25NO6 B4208634 Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol](/img/structure/B4208634.png)
Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol
Vue d'ensemble
Description
Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol is a complex organic compound that belongs to the class of propanolamines. This compound is characterized by the presence of a biphenyl group linked to a propyl chain, which is further connected to an amino group and a propanol moiety. The ethanedioate (salt) form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol typically involves multiple steps:
Formation of the Biphenylyloxy Propyl Intermediate: This step involves the reaction of biphenyl with propylene oxide in the presence of a base to form the biphenylyloxy propyl intermediate.
Amination: The intermediate is then reacted with an amine, such as propylamine, under controlled conditions to introduce the amino group.
Propanol Addition: The resulting compound is further reacted with propanol to form the final product.
Salt Formation: The final step involves the reaction of the compound with ethanedioic acid to form the ethanedioate (salt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cellular growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: A similar compound with dimethylamino groups.
3-Amino-1-propanol: A simpler analog with a straight-chain structure.
2-Amino-1-propanol: A hydrogenated derivative of alanine.
Uniqueness
Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol is unique due to its biphenyl group, which imparts distinct chemical properties and reactivity. Its ethanedioate (salt) form enhances its solubility and stability, making it more versatile for various applications.
Propriétés
IUPAC Name |
oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.C2H2O4/c1-15(20)14-19-12-7-13-21-18-11-6-5-10-17(18)16-8-3-2-4-9-16;3-1(4)2(5)6/h2-6,8-11,15,19-20H,7,12-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHAGVSSRCTEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC1=CC=CC=C1C2=CC=CC=C2)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{2-[2-(4-benzyl-1-piperazinyl)ethoxy]ethoxy}phenyl)(phenyl)methanone oxalate](/img/structure/B4208555.png)
![1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE](/img/structure/B4208562.png)
![N-(1-adamantyl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide](/img/structure/B4208564.png)

![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4208588.png)
![N-(2-methoxy-4-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}phenyl)-2-furamide](/img/structure/B4208594.png)



![N~1~-[2-Oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)ethyl]-2-phenylacetamide](/img/structure/B4208614.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4208620.png)
![2-chloro-N-{[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4208626.png)
![1-(4-nitrophenyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B4208632.png)

